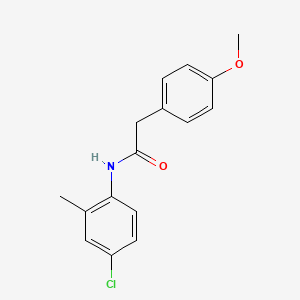![molecular formula C16H18N2O3S B5872955 N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)
N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been shown to have anti-cancer properties by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been extensively studied for its potential as an anti-cancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and transcriptionally repressive chromatin structure. By inhibiting HDAC activity, N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to a more open and transcriptionally active chromatin structure. This, in turn, leads to the upregulation of genes that promote apoptosis, cell cycle arrest, and differentiation in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have other biochemical and physiological effects. For example, N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory effects in animal models of inflammation. N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well-characterized. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide is that it is a relatively non-specific HDAC inhibitor, meaning that it may inhibit the activity of other enzymes in addition to HDACs. This can make it difficult to interpret the results of experiments using N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more specific HDAC inhibitors that target only a subset of HDACs. This could potentially lead to more effective and less toxic anti-cancer drugs. Another area of interest is the use of N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide in combination with other anti-cancer agents, such as immunotherapies. Finally, there is interest in exploring the potential of N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide for the treatment of other diseases, such as malaria and Alzheimer's disease.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylaniline with 4-chlorobenzoyl chloride to form N-(3,4-dimethylphenyl)-4-chlorobenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential as an anti-cancer drug. In preclinical studies, N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis, cell cycle arrest, and differentiation in a variety of cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer. N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-8-9-13(10-12(11)2)17-16(19)14-6-4-5-7-15(14)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFQWYVFDHTREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5872876.png)

![3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid](/img/structure/B5872895.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5872910.png)

![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)
![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872976.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzenesulfonamide](/img/structure/B5872983.png)
